3-{1-[(4-benzylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one
Description
3-{1-[(4-Benzylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound featuring a benzotriazinone core (C₇H₅N₃O) linked via a propyl chain to a 4-benzylpiperazine moiety. The benzotriazinone scaffold is known for its pharmacological versatility, particularly in kinase inhibition and antimicrobial activity .
Properties
Molecular Formula |
C22H25N5O2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-[1-(4-benzylpiperazin-1-yl)-1-oxobutan-2-yl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C22H25N5O2/c1-2-20(27-21(28)18-10-6-7-11-19(18)23-24-27)22(29)26-14-12-25(13-15-26)16-17-8-4-3-5-9-17/h3-11,20H,2,12-16H2,1H3 |
InChI Key |
INMIDAKUDAQPDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{1-[(4-benzylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, including the formation of the benzotriazinone core and the subsequent attachment of the benzylpiperazine groupIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
3-{1-[(4-benzylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Cycloaddition: The benzotriazinone core can participate in cycloaddition reactions, forming various cyclic derivatives.
Scientific Research Applications
3-{1-[(4-benzylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is utilized in the development of new materials and as a component in chemical processes
Mechanism of Action
The mechanism of action of 3-{1-[(4-benzylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Piperazine Substituents
The 4-benzylpiperazine substituent in the target compound distinguishes it from analogs with alternative aryl or heteroaryl groups. Key comparisons include:
Key Observations :
Variations in Linker and Core Structure
Linker Modifications
- Chloropropyl vs. Propyl : describes a compound with a chloropropyl linker (3-(3-chloropropyl)-1,2,3-benzotriazin-4(3H)-one), which may increase reactivity for further derivatization but could introduce toxicity risks .
- Branched Alkyl Chains : The branched butyl linker in (3-methyl-1-oxobutan-2-yl) may sterically hinder target binding compared to the linear propyl chain in the target compound .
Core Heterocycle Replacements
- Benzoxazolone vs. Benzotriazinone: highlights benzoxazolone derivatives (e.g., 5-Chloro-3-{[4-(2-ethylbenzyl)]piperazino-1-yl}-2-benzoxazolone) with anti-caspase-3 activity.
Pharmacological Implications
- Antimicrobial Activity: Benzotriazinones with lipophilic substituents (e.g., 4-benzylpiperazine) may disrupt bacterial membranes or inhibit efflux pumps .
- CNS Targeting : Piperazine derivatives, such as those in and , are frequently explored for serotonin receptor modulation, indicating possible neurological applications .
Biological Activity
The compound 3-{1-[(4-benzylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one is a member of the benzotriazine family, which has garnered interest due to its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzotriazine core substituted with a piperazine moiety, which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antiviral Activity : Some derivatives have shown efficacy against viral infections by inhibiting viral replication.
- Antimicrobial Properties : Studies suggest potential antibacterial and antifungal effects.
- Cytotoxicity : Certain analogs have demonstrated cytotoxic effects against cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antimicrobial | Bactericidal and fungicidal | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and bacterial metabolism.
- Cellular Uptake : The piperazine moiety enhances cellular permeability, facilitating the compound's entry into target cells.
- Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antiviral Screening : A study evaluated various derivatives against influenza and HIV viruses. The results indicated that certain compounds exhibited significant antiviral properties by disrupting viral entry mechanisms (Reference ).
- Cytotoxicity Assessment : In vitro assays on human cancer cell lines demonstrated that selected analogs induced apoptosis through mitochondrial pathways, suggesting their potential as anticancer agents (Reference ).
- Antimicrobial Efficacy : A comparative study highlighted the antimicrobial activity of benzotriazine derivatives against Gram-positive and Gram-negative bacteria. The findings showed promising results with minimum inhibitory concentrations (MICs) in the low micromolar range (Reference ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
